2-bromo-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide
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Description
“2-bromo-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide” is a chemical compound with the molecular formula C20H22BrN3O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds was initiated by the reaction of various un/substituted anilines with bromo acetyl bromide in aqueous basic medium to obtain various electrophiles . These electrophiles were then coupled with phenyl piperazine in polar aprotic medium to achieve targeted N - (un/substituted) phenyl-2- (4-phenyl-1-piperazinyl) acetamides .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C20H22BrN3O2 . The average mass is 416.312 Da and the monoisotopic mass is 415.089539 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources. The molecular weight is 416.312 Da .Safety and Hazards
There is limited information available on the safety and hazards of “2-bromo-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide”. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Buyers assume responsibility to confirm product identity and/or purity .
Properties
IUPAC Name |
2-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O2/c1-2-19(25)24-13-11-23(12-14-24)16-9-7-15(8-10-16)22-20(26)17-5-3-4-6-18(17)21/h3-10H,2,11-14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTYJWCYGWXKAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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